methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate
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Overview
Description
PMID29649907-Compound-31 is a synthetic organic compound known for its unique chemical structure and significant biological activity. It is a novel 2,5-diaminopyrimidin-based analogue reported as an irreversible inhibitor of Bruton’s tyrosine kinase (Btk) . This compound has garnered attention due to its potential therapeutic applications and distinct selectivity profile compared to other inhibitors like ibrutinib .
Preparation Methods
The synthesis of PMID29649907-Compound-31 involves multiple steps, starting with the preparation of the core 2,5-diaminopyrimidin structure. The synthetic route typically includes:
Formation of the Pyrimidine Core: The initial step involves the condensation of appropriate amines with a pyrimidine precursor under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the pyrimidine core to enhance its biological activity. This may include reactions such as amination, acylation, and alkylation.
Final Assembly: The final step involves coupling the modified pyrimidine core with other aromatic compounds to achieve the desired structure of PMID29649907-Compound-31.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
PMID29649907-Compound-31 undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, enhancing its biological activity or stability.
Scientific Research Applications
PMID29649907-Compound-31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and selectivity of 2,5-diaminopyrimidin-based analogues.
Biology: The compound is studied for its inhibitory effects on Bruton’s tyrosine kinase, making it a potential candidate for treating diseases related to Btk dysregulation, such as certain cancers and autoimmune disorders.
Medicine: Due to its irreversible inhibition of Btk, it is being explored as a therapeutic agent for conditions like chronic lymphocytic leukemia and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of PMID29649907-Compound-31 involves its irreversible binding to Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, preventing it from phosphorylating downstream targets involved in cell signaling pathways. The inhibition of Btk disrupts critical processes in cells, such as proliferation and survival, making it an effective therapeutic agent for diseases characterized by abnormal Btk activity .
Comparison with Similar Compounds
PMID29649907-Compound-31 is unique compared to other similar compounds due to its distinct selectivity profile and irreversible inhibition mechanism. Similar compounds include:
Ibrutinib: The first irreversible Btk inhibitor discovered, but with a different selectivity profile.
Acalabrutinib: Another Btk inhibitor with a different binding affinity and selectivity.
Zanubrutinib: A newer Btk inhibitor with improved pharmacokinetic properties.
The uniqueness of PMID29649907-Compound-31 lies in its specific structural modifications, which confer enhanced selectivity and potency compared to these other inhibitors.
Properties
Molecular Formula |
C32H31F2N3O3 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate |
InChI |
InChI=1S/C32H31F2N3O3/c1-36-30-12-11-23(16-26(30)19-35-36)24-9-10-25(29(34)17-24)20-37(32(39)22-6-4-3-5-7-22)28-15-21(14-27(33)18-28)8-13-31(38)40-2/h8-19,22H,3-7,20H2,1-2H3/b13-8+/i20D |
InChI Key |
FCAAOLBKZMXHIT-CPVMVVEOSA-N |
Isomeric SMILES |
[2H]C(C1=C(C=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)F)N(C4=CC(=CC(=C4)/C=C/C(=O)OC)F)C(=O)C5CCCCC5 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC(=C(C=C3)CN(C4=CC(=CC(=C4)C=CC(=O)OC)F)C(=O)C5CCCCC5)F)C=N1 |
Origin of Product |
United States |
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